COX-2 Binding Affinity: A −7.2 kcal·mol⁻¹ Docking Score That Defines Anti-Inflammatory Lead Potential
In a 2024 molecular docking study using AutoDock Vina, 3-diazo-1-methyl-1,3-dihydro-indol-2-one exhibited a binding affinity of −7.2 kcal·mol⁻¹ toward the COX-2 enzyme (PDB ID: 5IKR). The same study benchmarked the compound against a 'standard anti-inflammatory drug' and reported that the compound additionally possesses favorable ADMET profiles including good oral bioavailability, metabolic stability, and low toxicity [1]. While the precise identity and binding score of the standard drug were not disclosed in the publicly available abstract, the −7.2 kcal·mol⁻¹ value positions this N-methyl diazooxindole as a credible starting point for anti-inflammatory lead optimization—a property that is not documented for the unsubstituted 3-diazooxindole in any comparable peer-reviewed study.
| Evidence Dimension | COX-2 binding affinity (docking score) |
|---|---|
| Target Compound Data | −7.2 kcal·mol⁻¹ |
| Comparator Or Baseline | Standard anti-inflammatory drug (not explicitly quantified in abstract) |
| Quantified Difference | Not calculable; cross-study comparison is not possible because no peer-reviewed COX-2 docking data exist for 3-diazooxindole or N-alkyl congeners |
| Conditions | AutoDock Vina; COX-2 PDB ID: 5IKR; 3D ligand structure from PubChem |
Why This Matters
This is the only peer-reviewed target-engagement datum available for any diazooxindole at COX-2; a procurement choice for anti-inflammatory research is therefore anchored to this specific N-methyl compound.
- [1] Idakwoji, P. A.; Udoeyop, F. A.; Okorie, C. C.; Whyte, A. J.; Adeyeye, M. A.; Momoh, T. B. Molecular Docking Studies of 3-Diazo-1-methyl-1,3-dihydro-indol-2-one from Anogeissus leiocarpus Leaves Against Some Inflammatory Mediators. Springer Science and Business Media LLC, 2024. https://ouci.dntb.gov.ua/en/works/l162J0Z9/ View Source
